4-(4-Methylthiazol-5-yl)benzaldehyde
Overview
Description
“4-(4-Methylthiazol-5-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzaldehyde group attached to a 4-methylthiazol-5-yl group . The InChI code for this compound is 1S/C11H9NOS/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 .Chemical Reactions Analysis
There are several reactions that “this compound” can undergo. For example, it can react with various palladium complexes in the presence of potassium carbonate and trimethylacetic acid at different temperatures to yield different products .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis Applications
4-(4-Methylthiazol-5-yl)benzaldehyde is involved in various synthesis processes. For instance, it plays a role in the one-pot synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines, which are synthesized from 5-aryloxazolidines and indoles using a Mannich/Friedel–Crafts sequence (Moshkin & Sosnovskikh, 2014). Additionally, it's used in the synthesis of N-benzyl-β-hydroxyphenethylamines, which are starting materials for the preparation of 4-aryl-1,2,3,4-tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).
Applications in Antioxidant Activity
Research also shows the involvement of this compound derivatives in studies related to antioxidant activities. For instance, new compounds synthesized using this benzaldehyde were analyzed for in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).
Catalytic and Mechanistic Studies
This compound is also significant in catalytic and mechanistic studies. For example, it is part of investigations into the kinetics of the thiazolium ion-catalyzed benzoin condensation, which is essential for understanding complex chemical reactions (White & Leeper, 2001).
Synthesis of Antimicrobial Agents
Furthermore, this compound is used in synthesizing antimicrobial agents. Studies have demonstrated its use in creating compounds with potential antimicrobial activities, highlighting its significance in pharmaceutical and medical research (Desai et al., 2013).
Mechanism of Action
Target of action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Without specific studies on “4-(4-Methylthiazol-5-yl)benzaldehyde”, it’s difficult to determine its exact mode of action. Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, depending on their specific structures and targets .
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBCZOBAEUCEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330767-26-4 | |
Record name | 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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